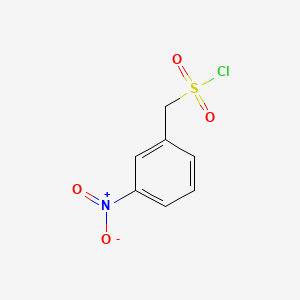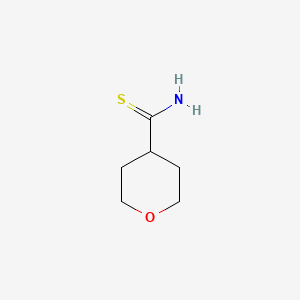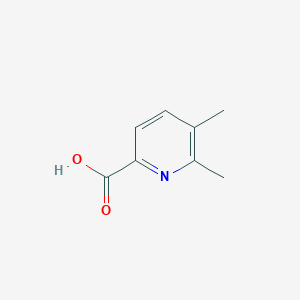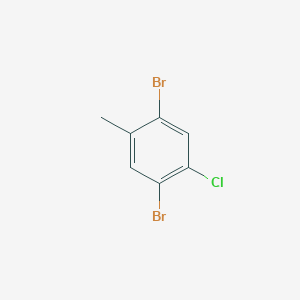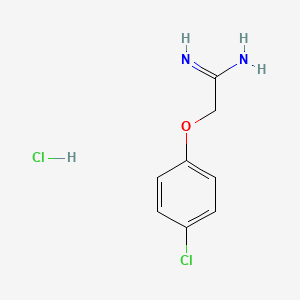![molecular formula C11H18N2O B1316857 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol CAS No. 1183355-71-6](/img/structure/B1316857.png)
2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Researchers have explored the synthesis of compounds involving structures related to "2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol" for their potential antibacterial activities. For example, the synthesis of pyranoquinoline derivatives, through a reaction involving quinolinone and aromatic aldehydes in aqueous ethanol, has shown moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014). This highlights the compound's relevance in the development of new antibacterial agents.
Antihypoxic Activity
Another area of research interest is the compound's role in the synthesis of molecules with antihypoxic activity. The reactions of 2-(2-aminoethoxy)ethanol with aromatic aldehydes and aroylpyruvic acid methyl ester have led to the creation of compounds that have been studied for their antihypoxic properties (Gein et al., 2015). This indicates potential applications in medical research, particularly in conditions where oxygen deprivation is a concern.
Physical Properties of Aqueous Solutions
The study of physical properties of aqueous solutions containing compounds structurally similar to "this compound" provides insights into their application in chemical engineering processes. Research on densities and viscosities of aqueous solutions with 2-(methylamino)ethanol and 2-(ethylamino)ethanol offers valuable data for process optimization in industries requiring precise control of physical properties (Álvarez et al., 2006).
Polymer Synthesis and Properties
In the field of polymer science, the compound's derivatives have been investigated for their potential in polymer synthesis and the resulting material properties. Amino alcohols, similar to "this compound," have been evaluated as additives in the polymerization process, showing significant rate enhancement and finer control over the polymer properties (Ando et al., 2003). This opens avenues for the development of advanced materials with tailored features.
Propriétés
IUPAC Name |
2-(2-amino-N-ethyl-4-methylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-13(6-7-14)11-5-4-9(2)8-10(11)12/h4-5,8,14H,3,6-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXCMZFHGRWDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
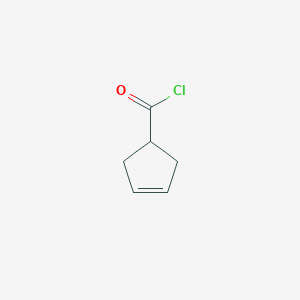

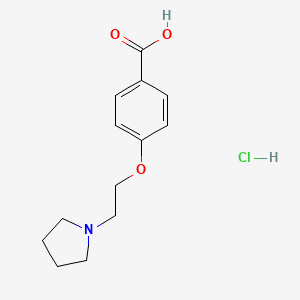


![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)


![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1316797.png)
